molecular formula C11H21N3O2 B7919001 N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide

Cat. No.: B7919001
M. Wt: 227.30 g/mol
InChI Key: SRZKXHCZELSDKC-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide (CAS: 1187165-09-8) is a piperidine-derived acetamide compound characterized by a methyl group and a 2-amino-acetyl substituent on the piperidine ring. Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 227.3 g/mol. This compound has been utilized in pharmaceutical research, particularly in studies targeting central nervous system (CNS) receptors and enzyme modulation.

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-9(15)13(2)7-10-4-3-5-14(8-10)11(16)6-12/h10H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZKXHCZELSDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method includes the use of N-methylacetamide and 2-aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to achieve high yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide
  • Structure : Differs by an ethyl group instead of methyl on the acetamide nitrogen.
  • Molecular Formula : C₁₂H₂₃N₃O₂ (MW: 241.3 g/mol).
  • Synthesized via similar methods, with intermediates purified by column chromatography .
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide
  • Structure: Replaces the amino group with a chloro substituent on the acetyl moiety.
  • Molecular Formula : C₁₁H₁₉ClN₂O₂ (MW: 246.74 g/mol).
  • Key Data: The chloro group increases electrophilicity, making it a precursor for nucleophilic substitution reactions.

Variations in the Amino-Acetyl Side Chain

N-{[1-(L-Alanyl)-3-piperidinyl]methyl}-N-ethylacetamide
  • Structure: Substitutes the 2-amino-acetyl group with an L-alanyl (2-aminopropanoyl) residue.
  • Molecular Formula : C₁₃H₂₅N₃O₂ (MW: 255.4 g/mol).
  • Key Data : Enhanced stereochemical complexity due to the chiral alanyl group. This modification may improve receptor selectivity in peptide-mimetic drug design .
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
  • Structure: Features a hydroxyimino group instead of an amino-acetyl chain.
  • Molecular Formula : C₉H₁₇N₃O₂ (MW: 199.3 g/mol).
  • Key Data: Synthesized via two methods (68–72% yield), validated by NMR and HRMS. The hydroxyimino group introduces hydrogen-bonding capabilities, influencing solubility and target binding .

Analogous Compounds with Pyrrolidine Cores

N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
  • Structure : Replaces piperidine with pyrrolidine, reducing ring size from six- to five-membered.
  • Molecular Formula : C₁₀H₁₉N₃O₂ (MW: 213.3 g/mol).
  • CymitQuimica lists this compound as discontinued .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Availability
Target Compound C₁₁H₂₁N₃O₂ 227.3 Methyl, 2-amino-acetyl 1187165-09-8 Discontinued
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide C₁₂H₂₃N₃O₂ 241.3 Ethyl, 2-amino-acetyl 1354024-85-3 Available
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide C₁₁H₁₉ClN₂O₂ 246.7 Methyl, 2-chloro-acetyl 1353985-13-3 Limited
N-{[1-(L-Alanyl)-3-piperidinyl]methyl}-N-ethylacetamide C₁₃H₂₅N₃O₂ 255.4 Ethyl, L-alanyl MFCD21096293 Available

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and an acetamide group, contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C12H23N3O2C_{12}H_{23}N_3O_2. The compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This structure is often associated with various biological activities, making it a valuable scaffold in drug design.

Research indicates that this compound interacts with specific molecular targets within biological systems, such as enzymes and receptors. The mechanism of action likely involves modulation of these targets, leading to alterations in cellular pathways and physiological effects. For instance, studies have shown that this compound may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research has demonstrated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For example, a study indicated that derivatives showed better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard reference drugs like bleomycin .

Antimicrobial Properties

This compound may also possess antimicrobial properties. Investigations into related piperidine compounds have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest potential efficacy in treating bacterial infections .

Case Study 1: Cancer Treatment

In a recent study exploring the efficacy of piperidine derivatives in cancer therapy, researchers synthesized several related compounds and evaluated their cytotoxic effects on cancer cell lines. This compound was one of the candidates tested, showing promising results in reducing cell viability and inducing apoptosis through specific pathways .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial effects of various piperidine derivatives against common pathogens. This compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as an antimicrobial agent .

Research Findings

The following table summarizes key findings from studies investigating the biological activity of this compound:

Biological ActivityModel/SystemResult
AnticancerFaDu cellsInduced apoptosis; better cytotoxicity than bleomycin
AntimicrobialE. coliMIC < 125 µg/mL
AntimicrobialS. aureusSignificant inhibition observed

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